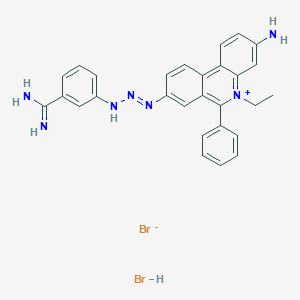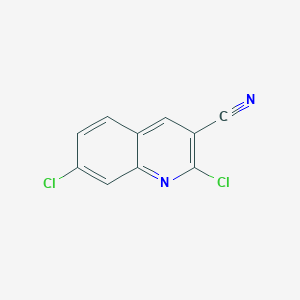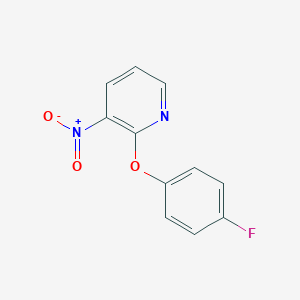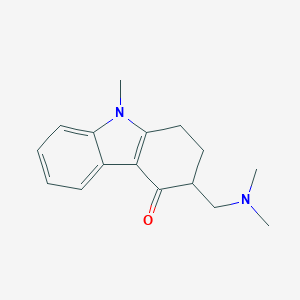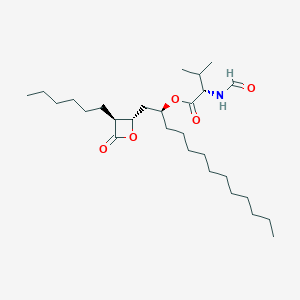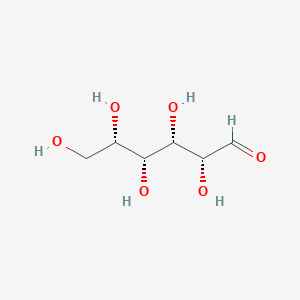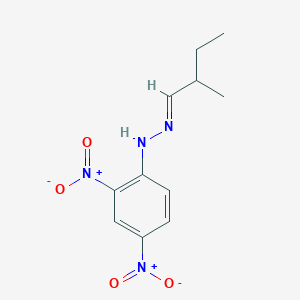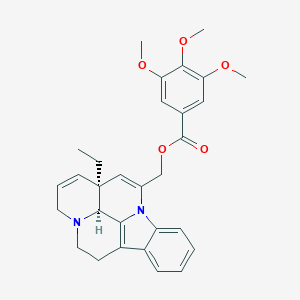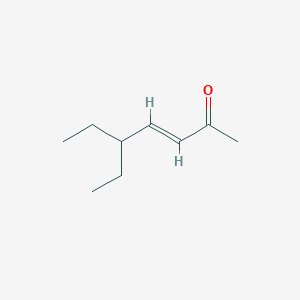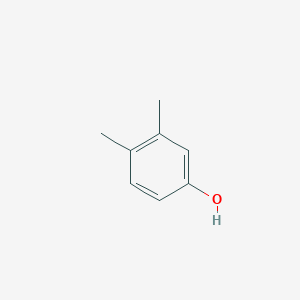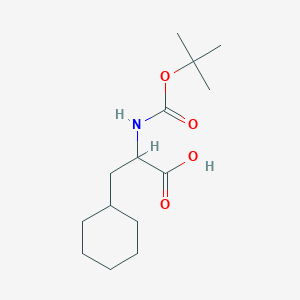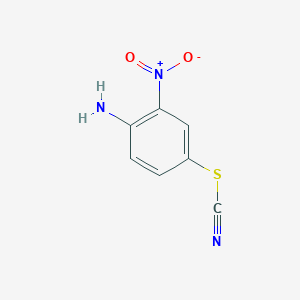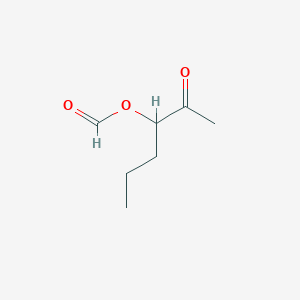
Formic acid 1-acetylbutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formic acid 1-acetylbutyl ester is a chemical compound that has been widely used in scientific research. It is an ester of formic acid and 1-acetylbutanol, and is also known as butyl formate. This compound has a fruity odor and is commonly used as a flavoring agent in the food industry. However, its use in scientific research has been of great interest due to its unique properties.
Mécanisme D'action
The mechanism of action of formic acid 1-acetylbutyl ester is not fully understood. However, it is believed to act as a solvent and a flavoring agent in various applications.
Effets Biochimiques Et Physiologiques
Formic acid 1-acetylbutyl ester has not been extensively studied for its biochemical and physiological effects. However, it is generally considered to be safe for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
Formic acid 1-acetylbutyl ester has several advantages for use in lab experiments. It is a relatively inexpensive compound and is readily available. It is also easy to handle and store. However, it has some limitations, such as its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the use of formic acid 1-acetylbutyl ester in scientific research. It has potential applications in the development of new flavoring agents and solvents. It may also have applications in the development of new fuel additives. Further research is needed to fully understand its potential uses and limitations.
Méthodes De Synthèse
Formic acid 1-acetylbutyl ester can be synthesized by the reaction of formic acid and 1-acetylbutanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid. The esterification reaction results in the formation of butyl formate and water.
Applications De Recherche Scientifique
Formic acid 1-acetylbutyl ester has been used in various scientific research applications. It is commonly used as a solvent in organic synthesis. It has also been used as a flavoring agent in the food industry. In addition, it has been used as an additive in gasoline to improve its performance.
Propriétés
Numéro CAS |
151919-56-1 |
|---|---|
Nom du produit |
Formic acid 1-acetylbutyl ester |
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
2-oxohexan-3-yl formate |
InChI |
InChI=1S/C7H12O3/c1-3-4-7(6(2)9)10-5-8/h5,7H,3-4H2,1-2H3 |
Clé InChI |
OKGFMPDJWVDETF-UHFFFAOYSA-N |
SMILES |
CCCC(C(=O)C)OC=O |
SMILES canonique |
CCCC(C(=O)C)OC=O |
Synonymes |
2-Hexanone, 3-(formyloxy)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



